Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-
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Overview
Description
The compound (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol typically involves multiple steps, including the formation of the purine base, the construction of the tetrahydrofuran ring, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Formation of the Purine Base: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions, often using reagents like dihydropyran or similar compounds.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions, where the methoxyphenyl group is introduced using reagents like methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methoxybenzyl chloride, nucleophiles or electrophiles, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its purine base suggests possible applications in DNA and RNA research.
Medicine
In medicine, the compound’s structure indicates potential as a pharmaceutical agent. It may be investigated for its effects on various biological targets, including enzymes and receptors.
Industry
In industry, (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The purine base may interact with nucleic acids, affecting DNA and RNA synthesis. The methoxyphenyl group may interact with proteins, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine base.
Ribavirin: An antiviral compound with a similar purine structure.
Uniqueness
What sets (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol apart is its combination of a purine base, a tetrahydrofuran ring, and a methoxyphenyl group
Properties
CAS No. |
51600-10-3 |
---|---|
Molecular Formula |
C30H29N5O4 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-3-ol |
InChI |
InChI=1S/C30H29N5O4/c1-37-23-14-12-22(13-15-23)30(20-8-4-2-5-9-20,21-10-6-3-7-11-21)38-17-25-24(36)16-26(39-25)35-19-34-27-28(31)32-18-33-29(27)35/h2-15,18-19,24-26,36H,16-17H2,1H3,(H2,31,32,33)/t24-,25+,26+/m0/s1 |
InChI Key |
ACNCIYNRHCMEIP-JIMJEQGWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)N)O |
Origin of Product |
United States |
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